Cas no 848130-11-0 (N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine)

N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine structure
848130-11-0 structure
Product name:N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine
CAS No:848130-11-0
MF:C15H22N2
MW:230.34900
CID:2759963
PubChem ID:44719455

N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine
    • N-ethyl-N-isopropyl-tryptamine
    • 848130-11-0
    • Eipt
    • DTXCID60611095
    • N-Ethyl-N-(2-(1H-indol-3-yl)ethyl)propan-2-amine
    • 63J8CXV5Z8
    • SCHEMBL20970918
    • DTXSID60660346
    • ETHYLISOPROPYLTRYPTAMINE
    • N-Ethyl-N-(1-methylethyl)-1H-indole-3-ethanamine
    • UNII-63J8CXV5Z8
    • N-Ethyl-N-isopropyltryptamine
    • DB-082960
    • 1H-Indole-3-ethanamine, N-ethyl-N-(1-methylethyl)-
    • Inchi: InChI=1S/C15H22N2/c1-4-17(12(2)3)10-9-13-11-16-15-8-6-5-7-14(13)15/h5-8,11-12,16H,4,9-10H2,1-3H3
    • InChI Key: HQZLBYMOYCJZRF-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 230.17800
  • Monoisotopic Mass: 230.178298710g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 19Ų

Experimental Properties

  • PSA: 19.03000
  • LogP: 3.44070

N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine Related Literature

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